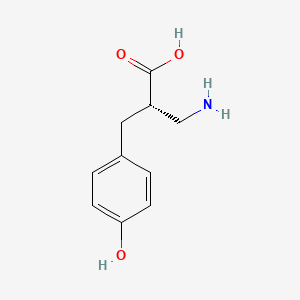
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BBrNO2 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, where a brominated pyridine derivative reacts with a boron-containing reagent under specific conditions to form the desired boronic acid .
Industrial Production Methods
Industrial production of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid may involve large-scale borylation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Base: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and enhance its reactivity.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products Formed
Aryl and Vinyl Derivatives: Formed through cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s molecular targets and pathways depend on its specific application, such as inhibiting proteases or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.
Isoxazole-4-boronic acid: Another boronic acid derivative with different functional groups and reactivity.
Uniqueness
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both the bromine and cyclopropyl groups, which can influence its reactivity and interactions with other molecules. These structural features make it a valuable intermediate in the synthesis of complex organic compounds and potential bioactive molecules .
Eigenschaften
Molekularformel |
C8H9BBrNO2 |
|---|---|
Molekulargewicht |
241.88 g/mol |
IUPAC-Name |
(5-bromo-2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BBrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5,12-13H,1-2H2 |
InChI-Schlüssel |
ZSUUDSUFPCDKCH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1C2CC2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


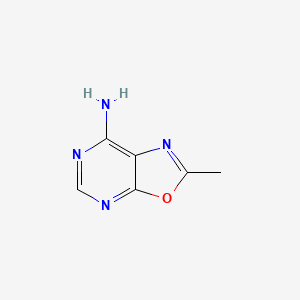
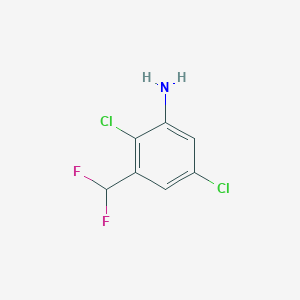

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
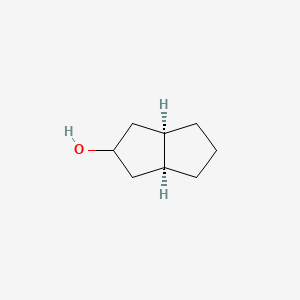

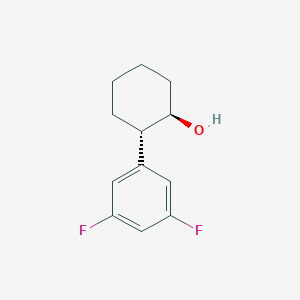
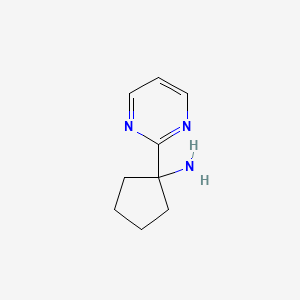

![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
